Bicyclo[6.2.0]decane-9-carboxylic acid

Catalog No.
S2805340
CAS No.
2287318-62-9
M.F
C11H18O2
M. Wt
182.263
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[6.2.0]decane-9-carboxylic acid

CAS Number

2287318-62-9

Product Name

Bicyclo[6.2.0]decane-9-carboxylic acid

IUPAC Name

bicyclo[6.2.0]decane-9-carboxylic acid

Molecular Formula

C11H18O2

Molecular Weight

182.263

InChI

InChI=1S/C11H18O2/c12-11(13)10-7-8-5-3-1-2-4-6-9(8)10/h8-10H,1-7H2,(H,12,13)

InChI Key

KOPVEPGHJHGVKF-UHFFFAOYSA-N

SMILES

C1CCCC2C(CC1)CC2C(=O)O

Solubility

not available

Bicyclo[6.2.0]decane-9-carboxylic acid is a bicyclic compound characterized by its unique molecular structure, which includes a bicyclo[6.2.0]decane framework and a carboxylic acid functional group located at the 9th position. Its molecular formula is C11H16O2, and it has a molecular weight of approximately 184.25 g/mol. The compound exhibits distinctive chemical properties due to its bicyclic nature, which influences its reactivity and potential biological activities .

  • Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
  • Reduction: The compound can be reduced to yield alcohols or other reduced forms.
  • Substitution: The bicyclic framework allows for substitution reactions at specific positions, leading to diverse derivatives.

Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively .

The synthesis of bicyclo[6.2.0]decane-9-carboxylic acid often involves cyclization reactions, with the Diels-Alder reaction being a prominent method. This process typically requires elevated temperatures and the presence of catalysts to promote the formation of the bicyclic structure from appropriate precursors. Industrial production may involve optimizing these conditions for yield and purity, followed by purification techniques such as recrystallization or chromatography .

Bicyclo[6.2.0]decane-9-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure and potential biological activity, it may serve as a scaffold for drug development.
  • Materials Science: Its properties could be exploited in the creation of novel materials or polymers.
  • Organic Synthesis: The compound can act as an intermediate in synthesizing more complex organic molecules.

These applications highlight the compound's versatility across different scientific domains .

Research on interaction studies involving bicyclo[6.2.0]decane-9-carboxylic acid is still emerging. Preliminary investigations suggest that its rigid structure enables specific binding interactions with target biomolecules, which could influence their functionality and biological pathways. Further studies are essential to understand these interactions comprehensively and their implications for therapeutic applications .

Bicyclo[6.2.0]decane-9-carboxylic acid can be compared with several similar compounds:

Compound NameMolecular FormulaUnique Features
Bicyclo[4.2.0]oct-7-ene-7-carboxylic acidC10H14O2Smaller bicyclic framework; different reactivity
Bicyclo[5.2.0]non-8-ene-8-carboxylic acidC11H16O2Intermediate size; distinct substitution patterns
Bicyclo[7.2.0]undec-10-ene-10-carboxylic acidC12H18O2Larger framework; altered steric effects

Uniqueness: Bicyclo[6.2.0]decane-9-carboxylic acid stands out due to its specific bicyclic structure and the positioning of the carboxylic acid group, which grants it unique chemical reactivity and potential biological activity compared to other similar compounds .

XLogP3

3.4

Dates

Modify: 2024-04-14

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